molecular formula C15H24O2 B1250287 Terrecyclodiol CAS No. 90996-29-5

Terrecyclodiol

Cat. No.: B1250287
CAS No.: 90996-29-5
M. Wt: 236.35 g/mol
InChI Key: OWLXDZIREIBTII-KMCWBVRRSA-N
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Description

Contextualization of Terrecyclodiol within Natural Products Chemistry

This compound is classified as a diterpenoid, a large and diverse class of natural products derived from four isoprene (B109036) units. ontosight.ai These compounds are known for their wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai As a secondary metabolite, this compound is not directly involved in the primary growth and development of the organism that produces it but is thought to play a role in defense or other specialized functions. ontosight.ai The specific chemical structure of this compound, with its distinct functional groups and stereochemistry, is crucial in determining its interactions with biological targets and its resulting bioactivity. ontosight.ai Natural products like this compound are a significant source of new drug leads, with their unique and complex structures offering novel mechanisms of action. mdpi.com

Historical Perspective of this compound Research and Discovery

The discovery of this compound is linked to the investigation of the fungus Aspergillus terreus. In 1996, a strain of Aspergillus terreus, isolated from organic mulch, was found to inhibit the growth of the plant pathogen Phytophthora cinnamomi. acs.orgnih.gov Bioassay-guided fractionation of the fungal culture led to the isolation of an antifungal metabolite identified as terrecyclic acid A. acs.orgnih.gov this compound was subsequently identified as a derivative of terrecyclic acid A, and its molecular structure was elucidated through X-ray diffraction studies and spectroscopic analysis. acs.orgnih.gov This initial research laid the groundwork for further investigation into the chemical and biological properties of this novel compound. acs.orgnih.gov

Significance of Investigating this compound as a Bioactive Metabolite

The investigation of this compound is significant due to its potential as a bioactive metabolite with a range of therapeutic applications. ontosight.ai Research has indicated that this compound exhibits several notable biological activities, making it a compound of interest for further study. ontosight.ai

Key Reported Biological Activities of this compound:

Biological ActivityDescription
Antimicrobial This compound has demonstrated effectiveness against certain microorganisms, suggesting its potential for the development of new antimicrobial agents. ontosight.ai
Antifungal It has been specifically noted for its antifungal properties, particularly against the plant pathogen Phytophthora cinnamomi. acs.orgnih.gov It has also been mentioned as an antibiotic and antifungal agent in other contexts. scialert.net
Anticancer Preliminary research suggests that this compound may possess anticancer effects, warranting further investigation into its mechanisms of action. ontosight.ai
Anti-inflammatory The compound may also have anti-inflammatory properties, which could be beneficial in treating inflammatory conditions. ontosight.ai

The diverse biological activities of this compound underscore the importance of continued research to fully understand its therapeutic potential and mechanisms of action. ontosight.ai The study of such natural products is crucial for the discovery of new and effective therapeutic agents. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90996-29-5

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(1S,3R,5R,6R,9R)-9-(hydroxymethyl)-11,11-dimethyl-2-methylidenetricyclo[4.3.2.01,5]undecan-3-ol

InChI

InChI=1S/C15H24O2/c1-9-13(17)6-12-11-5-4-10(7-16)15(9,12)8-14(11,2)3/h10-13,16-17H,1,4-8H2,2-3H3/t10-,11+,12+,13+,15+/m0/s1

InChI Key

OWLXDZIREIBTII-KMCWBVRRSA-N

SMILES

CC1(CC23C(CCC1C2CC(C3=C)O)CO)C

Isomeric SMILES

CC1(C[C@@]23[C@@H](CC[C@@H]1[C@H]2C[C@H](C3=C)O)CO)C

Canonical SMILES

CC1(CC23C(CCC1C2CC(C3=C)O)CO)C

Synonyms

terrecyclodiol

Origin of Product

United States

Origin and Isolation of Terrecyclodiol

Fungal Source: Aspergillus terreus as a Primary Producer

The primary and well-documented producer of Terrecyclodiol is the fungus Aspergillus terreus. acs.orgnih.govreference.mdresearchgate.nethodoodo.com This species is a filamentous fungus found commonly in soil and other organic environments. researchgate.netashs.org Various strains of A. terreus have been identified as sources of a diverse array of secondary metabolites, including the terrecyclic acid family of compounds. researchgate.net Research has consistently shown that strains of A. terreus, often isolated from terrestrial habitats like organic mulch or the rhizosphere of plants, are capable of synthesizing these complex molecules. nih.govashs.org The production of such compounds is believed to play a role in the fungus's ecological interactions, such as inhibiting the growth of competing microorganisms. nih.govashs.org

For instance, a specific strain of Aspergillus terreus isolated from organic mulch was noted for its ability to inhibit the plant pathogen Phytophthora cinnamomi, which led to the investigation of its chemical constituents. acs.orgnih.gov Another study identified cytotoxic constituents from an A. terreus strain found in the rhizosphere of the Sonoran Desert plant Opuntia versicolor.

Table 1: Documented Producer of this compound

Fungal SpeciesCommon Habitat(s)Key Associated Compound
Aspergillus terreusSoil, Organic Mulch, Plant RhizosphereTerrecyclic Acid A

Isolation from Natural Substrates and Culture Media

The isolation of this compound is a result of laboratory-based extraction and purification from cultures of Aspergillus terreus. The process typically begins with the cultivation of the fungus on a suitable growth medium.

Researchers have successfully isolated the precursor compound, terrecyclic acid A, by growing A. terreus in liquid culture. acs.orgnih.gov One documented method involved fermenting the fungus in a Czapek-Dox medium, a standard fungal growth formulation. researchgate.net Following fermentation, the culture broth is extracted to separate the metabolites. Bioassay-guided fractionation is a common strategy employed, where the extracts are systematically separated into fractions, and each fraction is tested for a specific biological activity (e.g., antifungal properties). acs.orgnih.gov This approach led directly to the isolation of terrecyclic acid A as the active antifungal agent against Phytophthora cinnamomi. nih.gov

While this compound itself is described as a derivative, its structural details were elucidated from material derived from these fungal cultures. acs.orgnih.gov The isolation process from natural substrates involves collecting the source material, such as organic mulch or coir, from which the A. terreus fungus is first identified and cultured in the lab. nih.govashs.org

Table 2: Isolation and Culturing Details for Aspergillus terreus Metabolites

Isolation SourceCulture MethodKey TechniqueIsolated Compound
Organic MulchLiquid CultureBioassay-guided fractionationTerrecyclic Acid A
Paddy Field SoilCzapek-Dox MediumFungal Fermentation & ExtractionAntifungal Metabolites
Coir (Coconut Fiber)Potato Dextrose Agar (PDA)Fungal Culture & Inhibition AssayAntifungal Metabolites

Relationship with Terrecyclic Acid A: Precursor or Derivative Status

This compound is structurally defined as a derivative of Terrecyclic Acid A. acs.orgnih.govhodoodo.com Terrecyclic acid A is the primary antifungal metabolite produced by the Aspergillus terreus strain first studied for these compounds. acs.orgnih.gov this compound is formed from terrecyclic acid A through a chemical modification. Specifically, the molecular structure of this compound is derived from its precursor, and its structural elucidation was accomplished through X-ray diffraction studies on this derived material. acs.orgnih.gov This relationship establishes Terrecyclic Acid A as the biosynthetic precursor produced by the fungus, with this compound being a subsequent chemical derivative.

Biosynthesis of Terrecyclodiol

Elucidation of Precursor Pathways (e.g., Isoprenoid Biogenesis)

The foundation of Terrecyclodiol's structure lies in the universal five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govguidetopharmacology.org These essential precursors are generated through two distinct and evolutionarily conserved pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. guidetopharmacology.org The biosynthesis of terpenoids, the broad class of natural products to which this compound belongs, is fundamentally dependent on the supply of these C5 units. nih.govresearchgate.net

Mevalonate (MVA) Pathway Contributions

The mevalonate pathway, primarily located in the cytosol of eukaryotes, commences with the condensation of three acetyl-CoA molecules. creative-proteomics.com A key rate-limiting step in this pathway is the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate (MVA), a reaction catalyzed by HMG-CoA reductase. creative-proteomics.com Subsequent phosphorylation and decarboxylation steps transform MVA into the crucial intermediate, isopentenyl pyrophosphate (IPP). nih.govcreative-proteomics.com In the context of sesquiterpenes like this compound, the MVA pathway is the principal source of the farnesyl pyrophosphate (FPP) precursor. nih.gov Studies utilizing 13C-labeled mevalonate have confirmed its role in the biosynthesis of terrecyclic acid A, the direct precursor to this compound.

Enzymatic Steps in Terrecyclic Acid A Formation

The biosynthesis of terrecyclic acid A, the immediate precursor to this compound, involves a series of precise enzymatic reactions. The journey begins with the cyclization of farnesyl pyrophosphate (FPP), a C15 isoprenoid, catalyzed by a sesquiterpene synthase. nih.gov This initial cyclization forms the characteristic tricyclic quadrane scaffold of the molecule, resulting in the intermediate β-terrecyclene. nih.govresearchgate.net

Subsequent to the formation of the core carbon skeleton, a series of oxidative modifications occur. The enzyme TerB, a cytochrome P450 monooxygenase, is responsible for the iterative oxidation of β-terrecyclene. nih.gov This enzymatic action introduces a hydroxyl group and a carboxylic acid moiety, yielding an oxidized intermediate. nih.gov The final step in the formation of terrecyclic acid A is a dehydrogenation reaction catalyzed by the enzyme TerC, which acts on the hydroxyl group of the intermediate. nih.gov

Table 1: Key Enzymes in Terrecyclic Acid A Biosynthesis

EnzymeFunctionSubstrateProduct
TerA (β-terrecyclene synthase)Cyclization of FPP to form the quadrane scaffoldFarnesyl pyrophosphate (FPP)β-terrecyclene
TerB (Cytochrome P450)Iterative oxidationβ-terrecycleneOxidized intermediate (with hydroxyl and carboxylic acid groups)
TerC (Dehydrogenase)DehydrogenationOxidized intermediateTerrecyclic acid A

Putative Enzymatic Conversion Mechanisms to this compound

This compound is described as a derivative of the antifungal metabolite terrecyclic acid A. nih.gov The conversion of terrecyclic acid A to this compound involves the reduction of the ketone group present in terrecyclic acid A to a hydroxyl group. While the specific enzyme responsible for this transformation has not been definitively identified in the available literature, it is putatively a reductase. This type of conversion is a common enzymatic reaction in secondary metabolite biosynthesis. The reducing ability of the enzyme TerC was assessed in the presence of the cofactor NADPH using terrecyclic acid A, which resulted in the exclusive formation of the precursor to terrecyclic acid A, not this compound, indicating another enzyme is likely responsible for this final conversion. nih.gov

Genetic Basis of Biosynthetic Enzyme Expression

The enzymes responsible for the biosynthesis of terrecyclic acid A, and by extension this compound, are encoded by a biosynthetic gene cluster (BGC). nih.govplos.org In fungi, the genes for a specific metabolic pathway are often physically clustered together on a chromosome, allowing for co-regulation of their expression. plos.org The identified BGC for terrecyclic acid A contains the genes terA, terB, and terC, which encode the β-terrecyclene synthase, the cytochrome P450 monooxygenase, and the dehydrogenase, respectively. nih.gov Heterologous expression of these genes in a host organism, such as Aspergillus nidulans, has been used to confirm their function in the biosynthetic pathway. nih.gov The regulation of this gene cluster's expression is likely controlled by specific transcription factors that respond to environmental or developmental cues, a common feature in the production of secondary metabolites in fungi.

Structural Elucidation Methodologies

Spectroscopic Techniques for Molecular Structure Determination

A suite of spectroscopic methods provided the fundamental data for piecing together the molecular puzzle of terrecyclodiol. These techniques probe different aspects of the molecule's constitution, from the connectivity of its atoms to the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in defining the carbon skeleton and the placement of protons within the this compound molecule. While specific ¹H NMR and ¹³C NMR data for this compound itself is not extensively detailed in the available literature, the structural elucidation of its precursor, terrecyclic acid A, provides a strong foundation. The ¹³C NMR spectrum of terrecyclic acid A was crucial in confirming its structure, which is directly related to this compound. naturalproducts.net High-field 1D and 2D NMR techniques are standard in such structural determinations, allowing for the complete assignment of proton and carbon signals and establishing connectivity through bond correlations. acs.org

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would have been employed to obtain a precise mass measurement, allowing for the determination of its molecular formula. This technique provides crucial information that complements the structural fragments identified by NMR. While the specific mass spectral data for this compound is not explicitly provided in the referenced literature, its use is a standard and essential part of the structural elucidation process for natural products. researchgate.nethodoodo.com

X-ray Crystallography and Diffraction Studies

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is X-ray crystallography. wikipedia.orglibretexts.org This technique was pivotal in the structural elucidation of this compound. acs.orgnih.gov By diffracting a beam of X-rays through a crystal of this compound, researchers were able to generate an electron density map, which revealed the precise spatial coordinates of each atom. acs.orgnih.govwikipedia.orgstackexchange.com This provided unambiguous evidence for the molecule's connectivity and, crucially, its stereochemistry. The crystal structure analysis of this compound confirmed its molecular conformation and the relative arrangement of its chiral centers. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org For this compound, IR spectroscopy would have been used to confirm the presence of hydroxyl (-OH) groups, a key feature of a diol. acs.org Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and can indicate the presence of chromophores, such as double bonds or carbonyl groups. While specific IR and UV-Vis data for this compound are not detailed in the provided sources, these techniques are a standard part of the spectroscopic toolkit for characterizing new compounds. libretexts.orgacs.org

Advanced Analytical Approaches in Structural Elucidation

The structural determination of this compound relied on a combination of established spectroscopic methods. The primary research highlights the use of bioassay-guided fractionation to isolate the parent compound, terrecyclic acid A, from the fungus Aspergillus terreus. acs.orgnih.gov The subsequent chemical conversion of terrecyclic acid A to this compound was followed by detailed spectroscopic analysis, with a particular emphasis on X-ray diffraction studies to confirm the final structure. acs.orgnih.gov

Confirmation of Absolute and Relative Stereochemical Configuration

The absolute configuration of a chiral molecule describes the definitive three-dimensional arrangement of its atoms. wikipedia.org For this compound, X-ray crystallography was the key technique used to establish its absolute and relative stereochemistry. acs.orgnih.gov The diffraction pattern obtained from the crystal provides precise information about the spatial relationship between all atoms in the molecule, thereby defining the configuration at each stereocenter. This experimental verification is crucial, as different stereoisomers of a molecule can exhibit vastly different biological activities.

Chemical Synthesis and Derivatization Studies

Total Synthesis Approaches to Terrecyclodiol

As of the current body of scientific literature, a total synthesis for this compound has not been reported. The primary focus of research has been on its isolation from natural sources and its semi-synthesis from its precursor, terrecyclic acid A. The lack of a published total synthesis may be attributed to the complexity of the molecule's stereochemistry and the availability of a more direct semi-synthetic route from a naturally abundant starting material. Future research may explore total synthesis to enable the production of a wider range of stereoisomers and analogs that are not accessible through semi-synthesis.

Semisynthetic Modifications from Terrecyclic Acid A

This compound was first described as a derivative of the antifungal metabolite, terrecyclic acid A, which is produced by the fungus Aspergillus terreus. nih.govacs.org The conversion of terrecyclic acid A to this compound is a key semi-synthetic modification that has been reported in the literature.

The process involves the reduction of the carboxylic acid functionality of terrecyclic acid A. This transformation was achieved through the treatment of the methyl ester of terrecyclic acid A with lithium aluminum hydride (LiAlH₄) in diethyl ether. This reaction reduces the ester to the corresponding diol, yielding this compound. The structural identity of the resulting this compound was confirmed through spectroscopic methods and X-ray diffraction studies. nih.gov

Table 1: Semisynthetic Conversion of Terrecyclic Acid A to this compound

Starting MaterialReagents and ConditionsProductReference
Methyl ester of Terrecyclic Acid ALithium aluminum hydride (LiAlH₄), diethyl etherThis compound nih.gov

This semi-synthetic route provides a straightforward method to obtain this compound for further study, leveraging the natural production of its precursor.

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives are crucial for structure-activity relationship (SAR) studies, which help in understanding the chemical features essential for biological activity and in optimizing lead compounds. researchgate.netwikipedia.orgmdpi.comslideshare.net However, a review of the current scientific literature reveals a notable absence of published research dedicated to the design and synthesis of analogs and derivatives of this compound.

Chemical Transformations and Reaction Pathways of this compound

Information regarding the chemical transformations and reaction pathways of this compound is limited in the scientific literature. The primary reported chemical transformation involving this compound is its formation from terrecyclic acid A, as detailed in section 5.2.

Beyond its semi-synthesis, there are no significant studies detailing other chemical reactions or transformations of this compound. The reactivity of the hydroxyl groups in the diol functionality presents opportunities for various chemical modifications, such as esterification, etherification, or oxidation, which could lead to the generation of novel derivatives with potentially altered biological activities. nih.gov The exploration of such reaction pathways could be a valuable avenue for future research to expand the chemical space around the this compound scaffold and to investigate the impact of these modifications on its bioactivity.

Biological Activities and Mechanistic Investigations Pre Clinical/in Vitro/cellular Models

Antifungal Efficacy against Plant Pathogens

Terrecyclodiol is structurally derived from the antifungal metabolite terrecyclic acid A, which was first isolated from a strain of Aspergillus terreus found in organic mulch. nih.gov The discovery was guided by the notable inhibitory effect of the fungal culture on plant pathogens. nih.gov

The primary antifungal activity noted during the isolation of the parent compound, terrecyclic acid A, was its efficacy against Phytophthora cinnamomi. nih.gov This oomycete is a destructive soil-borne pathogen responsible for root rot, also known as "dieback," in a wide variety of plant species worldwide. Bioassay-guided fractionation of the liquid culture of Aspergillus terreus confirmed that terrecyclic acid A was the active metabolite responsible for inhibiting the growth of P. cinnamomi. nih.gov this compound, being a direct derivative whose structure was confirmed by X-ray diffraction studies, is intrinsically linked to this antifungal activity. nih.gov

While the initial discovery and characterization of terrecyclic acid A and its derivative this compound were directly linked to activity against Phytophthora cinnamomi, the producing organism, Aspergillus terreus, is known to produce metabolites with a broader spectrum of antifungal properties. nih.gov Terrecyclic acid A itself is reported to have activity against various fungi. nih.gov However, specific studies detailing the direct efficacy of purified this compound against other significant soil-borne pathogens such as Fusarium solani and Phytophthora capsici are not extensively documented in the reviewed scientific literature.

CompoundPathogenObserved ActivityReference
Terrecyclic Acid A (Parent Compound)Phytophthora cinnamomiInhibits growth; isolated via bioassay-guided fractionation. nih.gov
This compound (Derivative)Phytophthora cinnamomiLinked to the antifungal activity of the parent compound from which it is derived. nih.gov
This compoundFusarium solaniSpecific data not available in reviewed literature.
This compoundPhytophthora capsiciSpecific data not available in reviewed literature.

The precise cellular and molecular mechanism by which this compound exerts its antifungal effects has not been fully elucidated. However, studies on its parent compound, terrecyclic acid A, provide significant insights into its potential mode of action. Research on terrecyclic acid A, primarily in the context of its anticancer properties, has shown that it modulates multiple cellular stress response pathways. nih.gov

This activity is linked to the presence of an alpha-methylene ketone group in its structure, which can react with sulfhydryl groups on proteins like intracellular cysteines. nih.gov Key mechanistic findings for terrecyclic acid A include:

Induction of Reactive Oxygen Species (ROS): The compound was shown to increase levels of ROS within cells. nih.gov An accumulation of ROS can lead to oxidative damage to cellular components, including lipids, proteins, and DNA, which is a known mechanism for inducing cell death in fungi.

Modulation of Stress Responses: It acts as an inducer of the heat shock response and affects other stress pathways. nih.gov Such interference with cellular stress management can be detrimental to a pathogen's survival.

Inhibition of NF-kappaB: Terrecyclic acid A demonstrated concentration-dependent inhibition of cytokine-induced NF-kappaB transcriptional activity. nih.gov While this was studied in mammalian cells, NF-kappaB-like pathways in fungi are crucial for virulence and stress responses.

Although these mechanisms were identified in cancer cell lines, they point toward a multi-target action that could also be responsible for the observed antifungal effects by disrupting fundamental cellular processes in fungi. nih.gov Common antifungal mechanisms often involve targeting the fungal cell wall (e.g., inhibiting glucan synthesis) or the cell membrane by interfering with ergosterol (B1671047) biosynthesis. ebsco.comnih.gov Future studies are needed to determine if this compound or terrecyclic acid A also acts via these more conventional antifungal pathways.

Efficacy against other Soilborne Fungal and Oomycete Pathogens (e.g., Fusarium solani, Phytophthora capsici)

Alpha-Glucosidase Inhibitory Activity

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia, particularly in type 2 diabetes. mdpi.com The producing organism, Aspergillus terreus, has been identified as a source of various potent alpha-glucosidase inhibitors. nih.govnih.govpatrinum.chresearchgate.netkemdikbud.go.id

Despite the fact that Aspergillus terreus produces numerous compounds with demonstrated alpha-glucosidase inhibitory activity (e.g., butenolides, aspulvinones, and butyrolactones with IC50 values significantly lower than the control, acarbose), specific scientific studies evaluating the in vitro enzyme inhibitory potency and kinetics of purified this compound against alpha-glucosidase are not available in the reviewed literature. nih.govpatrinum.chkemdikbud.go.id Therefore, no IC50 values or kinetic parameters (e.g., competitive, non-competitive inhibition) can be reported for this compound itself at this time.

Molecular docking studies are computational methods used to predict the binding affinity and interaction between a ligand and a target protein, such as an enzyme. mdpi.commdpi.comresearchgate.net These in silico analyses can reveal key amino acid residues involved in the interaction and help elucidate the mechanism of inhibition. nih.gov However, in the absence of experimental data on the alpha-glucosidase inhibitory activity of this compound, specific molecular docking studies to investigate its interaction with the enzyme have not been published in the scientific literature.

In vitro Enzyme Inhibition Kinetics and Potency

Other Investigated Bioactivities

This compound has demonstrated notable antimicrobial properties against a variety of microorganisms. ontosight.ai It is derived from the antifungal metabolite terrecyclic acid A, which is produced by the fungus Aspergillus terreus. acs.org This parent compound has been shown to inhibit the growth of the plant pathogen Phytophthora cinnamomi. acs.org

Research has confirmed the antifungal activity of this compound and its derivatives. For instance, a study involving bioassay-guided fractionation identified terrecyclic acid A as the active antifungal agent from a strain of Aspergillus terreus that was effective against Phytophthora cinnamomi. acs.org Further studies have shown that extracts from Aspergillus terreus, containing compounds like this compound, exhibit anticandidal activity against Candida albicans and antifungal effects against Curvularia sp. researchgate.net Specifically, a partially purified ethyl acetate (B1210297) extract showed an inhibition zone of 19 mm in a disc diffusion assay against C. albicans at a concentration of 250 µ g/disc . researchgate.net The minimum fungicidal concentration (MFC) of a fraction of this extract against C. albicans was determined to be 200 µg/mL. researchgate.net

The antimicrobial spectrum of the parent compound, terrecyclic acid, also includes weak activity against Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound and Related Compounds

Compound/Extract Target Organism Assay Type Observed Effect Concentration Citation
Terrecyclic Acid A Phytophthora cinnamomi Bioassay-guided fractionation Growth inhibition Not specified acs.org
Aspergillus terreus extract (containing this compound) Candida albicans Disc diffusion 19 mm inhibition zone 250 µg/disc researchgate.net
Aspergillus terreus extract fraction Candida albicans Broth microdilution MFC of 200 µg/mL 200 µg/mL researchgate.net
Aspergillus terreus extract Curvularia sp. Dual culture/Bioautography Antifungal activity Not specified researchgate.net
Terrecyclic Acid Gram-positive bacteria Not specified Weak activity Not specified

Beyond its antimicrobial effects, this compound and its parent compound, terrecyclic acid A, have been evaluated in various in vitro systems, revealing a broader range of biological activities. ontosight.ai

Aspergillus terreus, the fungal source of this compound, has been found to produce metabolites with various biological effects, including anti-inflammatory and anticancer properties. ontosight.ai While research on the specific anti-inflammatory and anticancer mechanisms of this compound is ongoing, the general bioactivity of metabolites from this fungus is well-documented. ontosight.ai

In vitro studies on extracts from Aspergillus terreus have demonstrated inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion. scialert.net This suggests a potential role in modulating blood glucose levels, although the specific contribution of this compound to this activity has not been fully elucidated. scialert.net The ethyl acetate extract of A. terreus koji showed significant α-glucosidase inhibitory activity with an IC50 value of less than 10 μg/mL. scialert.net

Broad-Spectrum Antimicrobial Effects

Modulation of Cellular Pathways and Molecular Targets

Investigations into the mechanisms of action of this compound and related compounds are beginning to shed light on how they interact with cellular pathways and molecular targets.

The initial discovery of terrecyclic acid A was prompted by its ability to inhibit the growth of the plant pathogen Phytophthora cinnamomi, indicating a direct in vivo effect in a plant-pathogen system. acs.org This antifungal activity is a key aspect of its investigated bioactivity in model organisms. The production of such antifungal metabolites by Aspergillus terreus found in organic mulch suggests a role in the ecological competition and defense among microorganisms in the soil environment. ashs.org

While the precise protein or enzymatic targets of this compound are not yet fully characterized, some insights can be drawn from studies on related compounds and extracts.

The inhibitory action of Aspergillus terreus extracts on α-glucosidase points to this enzyme as a potential molecular target. scialert.net Kinetic studies of the Koji ethyl acetate extract (KEE) revealed a mixed inhibition pattern, specifically a combination of non-competitive and uncompetitive inhibition against yeast α-glucosidase. scialert.net This suggests that the active compound(s) in the extract may bind to both the free enzyme and the enzyme-substrate complex. scialert.net

Furthermore, the antifungal activity of compounds like this compound likely involves targeting essential fungal cellular processes. The parent compound, terrecyclic acid A, is a derivative of a diterpenoid, a class of molecules known for a wide array of biological activities that often stem from interactions with specific enzymes or cellular pathways. ontosight.ai

Investigations in Model Organisms (e.g., in vivo studies in plants)

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like this compound influences its biological effects and for guiding the synthesis of more potent analogs. wikipedia.org

For this compound, which is a derivative of terrecyclic acid A, the specific arrangement of its functional groups and its stereochemistry are key determinants of its biological activity. ontosight.ai Terrecyclic acid A itself possesses a unique tricyclic structure. The synthesis of analogs and the study of their biological activities can help to identify the key structural features required for antimicrobial or other bioactivities. nih.govnih.gov

While specific SAR studies focused solely on this compound are not extensively reported in the provided search results, the general principles of SAR are applicable. wikipedia.org For example, the creation of derivatives of terrecyclic acid A and the subsequent evaluation of their antifungal or cytotoxic properties would allow researchers to map the pharmacophore—the essential structural features responsible for the observed biological activity. This process can involve modifying various parts of the molecule, such as the carboxylic acid group or the methyl groups, and assessing the impact on potency. nih.gov

Elucidation of Key Structural Features for Bioactivity

Currently, specific research delineating the key structural features of this compound responsible for its bioactivity through the synthesis and evaluation of a series of analogs is not extensively available in the public domain. To establish a clear structure-activity relationship, systematic modifications of this compound's core structure would be necessary. This would involve altering its functional groups, such as the hydroxyl groups, and modifying its carbocyclic ring system to determine which components are essential for its pharmacological effects.

Rational Design of Potent Analogs Based on SAR Principles

The process would typically involve:

Identification of a Pharmacophore: Determining the minimal structural unit of this compound responsible for its biological activity.

Lead Optimization: Synthesizing a library of analogs with systematic modifications to the lead structure. These modifications could include:

Functional Group Modification: Esterification or etherification of the hydroxyl groups to modulate polarity and bioavailability.

Skeletal Alterations: Modification of the ring structures to enhance binding affinity to a biological target.

Introduction of Substituents: Adding groups such as halogens or alkyl chains to explore their impact on activity.

Biological Evaluation: Screening the synthesized analogs in relevant preclinical, in vitro, or cellular models to assess their potency and efficacy.

This iterative process of design, synthesis, and testing is fundamental to the development of novel therapeutic agents. However, in the case of this compound, the initial and crucial step of establishing a detailed SAR profile through the study of its analogs has not been extensively reported in publicly accessible scientific literature. Therefore, the rational design of potent this compound-based compounds remains a future prospect for medicinal chemists.

Ecological and Environmental Relevance

Role in Microbial Interactions within Soil and Plant Ecosystems

Terrecyclodiol is a sesquiterpenoid derivative produced by Aspergillus terreus, a fungus commonly found in diverse terrestrial environments, including grassland soils and compost studiesinmycology.org. Soil microorganisms, including fungi like A. terreus, produce a vast array of secondary metabolites that are not essential for primary growth but play crucial roles in mediating interactions with other organisms frontiersin.orgnih.gov. These chemical communications are fundamental to the structure and function of microbial communities frontiersin.org.

The production of antifungal compounds such as this compound is a key competitive strategy. In the dense and competitive microbial environment of the soil, the ability to inhibit the growth of other fungi or bacteria can secure resources and niche space for the producing organism frontiersin.orgfrontiersin.org. The presence of this compound in the immediate vicinity of A. terreus hyphae likely influences the composition of the local microbial community by selectively inhibiting susceptible species. This form of antagonism is a significant force in shaping the microbial biodiversity of the soil frontiersin.org.

Furthermore, the rhizosphere, the zone of soil directly surrounding plant roots, is a hotspot for microbial activity. Plants release carbon-rich exudates that attract and sustain a complex microbiome nih.gov. Microbes within this zone, like A. terreus, can, in turn, release metabolites that influence which other microbes can successfully colonize the root environment, thereby playing an indirect role in plant health by shaping its microbial allies and enemies nih.govfrontiersin.org. While the direct impact of purified this compound on the broader soil microbial community has not been extensively documented, its production by a common soil fungus points to its role as a mediator in the intricate network of microbial competition and communication that defines soil ecosystems.

Influence on Plant Health and Pathogen Suppression in Natural Environments

The production of antifungal metabolites by soil microbes is a cornerstone of natural disease suppression, where the resident microbial community helps to protect plants from pathogens frontiersin.orgnih.gov. This compound, as a derivative of the known antifungal metabolite Terrecyclic Acid A, is directly implicated in this protective function nih.gov.

Research has shown that a strain of Aspergillus terreus, isolated from organic mulch, produces Terrecyclic Acid A and inhibits the growth of the significant plant pathogen Phytophthora cinnamomi nih.gov. This pathogen is responsible for causing root rot in a wide variety of plant species. The inhibition of such a pathogen by a metabolite-producing fungus is a classic example of antagonism, a primary mechanism of biological control nih.govnih.gov. By producing and secreting compounds like this compound, beneficial or commensal fungi can create a protective zone around plant roots, limiting the establishment and proliferation of pathogenic organisms nih.govmdpi.com. This suppression of pathogens contributes directly to improved plant health and survival, particularly in environments where disease pressure is high.

The table below summarizes the documented antifungal activity related to this compound's parent compound, highlighting its potential role in plant protection.

Producing OrganismMetabolite FamilyTarget PathogenObserved EffectReference
Aspergillus terreusSesquiterpenoid (Terrecyclic Acid A)Phytophthora cinnamomiGrowth inhibition nih.gov

Environmental Fate and Persistence of this compound

The environmental fate of a chemical compound describes its transport, transformation, and ultimate destination after being released into the environment epa.govnih.gov. For a microbial secondary metabolite like this compound, its persistence—the length of time it remains active in the soil—is determined by a combination of its chemical properties and prevailing environmental conditions nih.govecetoc.org.

The key factors that would theoretically influence the environmental persistence of this compound are outlined in the table below.

FactorInfluence on PersistenceRationaleReference
Microbial Activity DecreasesOther soil bacteria and fungi can degrade the compound, using it as a food source. Higher microbial biomass and diversity generally lead to faster breakdown. nih.gov
Soil Type & Composition VariableThe compound may adsorb to soil particles, particularly clay and organic matter, which can reduce its bioavailability and slow degradation. ecetoc.org
Soil pH VariablepH can affect the chemical stability of the compound and the metabolic activity of the microbes responsible for its degradation. ecetoc.org
Temperature VariableHigher temperatures generally increase the rate of both microbial activity and chemical reactions, leading to faster degradation, up to an optimal point. ecetoc.org
Water Solubility VariableHigher solubility can increase mobility in soil water but may also make the compound more available for microbial uptake and degradation. nih.gov
Photodegradation Decreases (at surface)If exposed to sunlight at the soil surface, the compound may be broken down by photochemical reactions. nih.gov

Ultimately, the persistence of this compound in the environment is expected to be finite. It is unlikely to be considered a persistent organic pollutant, as it is a natural, biological molecule that is likely susceptible to breakdown by the diverse enzymatic capabilities of the soil microbiome nih.gov. Experimental determination of its degradation half-life in various soil types would be required for a precise quantitative assessment of its environmental persistence.

Advanced Analytical and Bioanalytical Methodologies for Terrecyclodiol Research

Chromatographic Techniques for Isolation, Separation, and Purification

Chromatography is a fundamental tool in natural product chemistry, enabling the separation of individual compounds from complex extracts produced by microorganisms. tanta.edu.eg The choice between liquid or gas chromatography typically depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and purifying non-volatile or thermally sensitive compounds dissolved in a liquid. wjpmr.com The method separates components based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase pumped through the column at high pressure. wjpmr.com

In the context of fungal metabolites, HPLC is widely used for purification. For instance, metabolites from Aspergillus terreus have been tentatively identified using HPLC coupled with mass spectrometry (HPLC/MS). nih.gov The separation can be tailored by selecting from various modes, such as normal-phase, reversed-phase, or size-exclusion chromatography, depending on the physicochemical properties of the target compound. tanta.edu.egchromtech.com For example, reversed-phase HPLC, which uses a non-polar stationary phase (like C18) and a polar mobile phase, is commonly the first choice for separating many secondary metabolites. wjpmr.comglobalresearchonline.net The purification of active fractions from Aspergillus extracts often involves multiple chromatographic steps, where HPLC serves as a final, high-resolution polishing step to yield pure compounds.

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds. researchgate.net When coupled with a mass spectrometer (GC-MS), it allows for the confident identification of these separated compounds. This method is particularly relevant for analyzing microbial volatile organic compounds (MVOCs), which can include various sesquiterpenes. nih.govnih.gov

Research on different Aspergillus species has utilized headspace solid-phase microextraction (SPME) followed by GC-MS analysis to identify volatile markers, including numerous sesquiterpenes. nih.govspkx.net.cn For example, drimane-type sesquiterpenes were detected as products of Aspergillus xerophilus using GC-MS analysis of culture extracts. nih.gov Given that terrecyclodiol is a sesquiterpene derivative, GC-based methods could potentially be applied to its analysis, particularly if it or its immediate precursors possess sufficient volatility or can be chemically derivatized to increase volatility.

Table 1: Application of Chromatographic Techniques in Aspergillus Metabolite Research

Technique Principle Application for Aspergillus Metabolites Relevant Compounds
HPLC Separation in a liquid mobile phase based on differential affinity for a solid stationary phase. Isolation and purification of non-volatile secondary metabolites from crude extracts. nih.gov Alkaloids, Polyketides, Peptides, Butyrolactones. nih.gov
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based identification. Identification of volatile and semi-volatile organic compounds in fungal cultures. nih.govnih.gov Sesquiterpenes, Volatile Organic Compounds (MVOCs). nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

Quantitative Analysis of this compound in Complex Biological and Environmental Matrices

While isolation and identification are critical first steps, quantitative analysis is necessary to determine the concentration of this compound in various samples. This is essential for understanding its production by the fungus and its potential concentration in an environmental or biological context. Research on Aspergillus terreus has led to the development of quantitative methods for other secondary metabolites, such as lovastatin (B1675250) and geodin, using techniques like ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry. frontiersin.orgresearchgate.netnih.gov However, specific, validated quantitative methods for this compound itself in complex matrices are not extensively detailed in the available scientific literature.

A crucial part of developing any quantitative analytical method is its validation, which ensures the method is reliable, reproducible, and accurate for its intended purpose. globalresearchonline.net Two key validation parameters are the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. globalresearchonline.net

These values are determined experimentally for a specific analytical procedure and sample matrix. As no specific validated quantitative methods for this compound are published, LOD and LOQ values for its analysis have not been reported.

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for modern analytical chemistry. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier example, offering exceptional sensitivity and specificity for analyzing trace-level compounds in highly complex mixtures. measurlabs.com

The technique works by first separating compounds using liquid chromatography. The separated components are then ionized and enter a tandem mass spectrometer. In a typical triple quadrupole instrument, the first quadrupole selects an ion corresponding to the target analyte's mass-to-charge ratio. This selected ion is then fragmented in a collision cell, and the resulting fragments are analyzed by the second mass spectrometer. measurlabs.com This process, known as multiple reaction monitoring (MRM), provides a very high degree of certainty in both identification and quantification, minimizing interference from the sample matrix. mdpi.com

This approach has been successfully used for the quantitative determination of other sesquiterpene lactones in complex mixtures nih.gov and for the analysis of other seco-sativene sesquiterpenoids. nih.gov Given its power, LC-MS/MS would be the ideal technique for developing a robust and sensitive method for the quantitative analysis of this compound in biological and environmental samples. nih.govmeasurlabs.com

Method Validation: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a strategy used to systematically isolate a single bioactive compound from a complex mixture, such as a fungal extract. This process was fundamental to the discovery of this compound's parent compound, terrecyclic acid A. nih.gov The procedure involves:

Culturing the microorganism (e.g., Aspergillus terreus) and preparing a crude extract of its secondary metabolites. mdpi.com

Separating the crude extract into multiple fractions using a chromatographic technique, such as column chromatography.

Testing each fraction for a specific biological activity (e.g., antifungal, antibacterial). researchgate.net

Identifying the most active fraction and subjecting it to further rounds of separation and testing.

Repeating this process until a single, pure active compound is isolated.

In the case of terrecyclic acid A, the antifungal metabolite produced by Aspergillus terreus, extracts were tested for their ability to inhibit the growth of the plant pathogen Phytophthora cinnamomi. nih.gov This bioassay-guided approach allowed researchers to focus their purification efforts solely on the fraction containing the antifungal activity, ultimately leading to the isolation of terrecyclic acid A, from which this compound is derived. frontiersin.orgnih.gov This strategy remains a cornerstone of natural product discovery for identifying novel bioactive molecules. mdpi.comnih.gov

Future Directions in Terrecyclodiol Research

Exploration of Undiscovered Bioactivities and Therapeutic Potential (pre-clinical)

While initial research has highlighted the antimicrobial, anticancer, and anti-inflammatory properties of terrecyclodiol, a vast landscape of potential bioactivities remains to be explored. ontosight.ai Pre-clinical investigations are essential to uncover the full therapeutic potential of this compound. Future studies should focus on a broader range of biological targets.

Potential areas for pre-clinical research include:

Antiviral Activity: Investigating the efficacy of this compound against a spectrum of viruses, including both enveloped and non-enveloped types.

Neuroprotective Effects: Assessing the potential of this compound to protect neuronal cells from damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Immunomodulatory Properties: Delving deeper into its anti-inflammatory effects to understand its mechanism of action and potential application in autoimmune disorders.

Antiparasitic Activity: Screening this compound against various parasites to identify potential new treatment avenues for parasitic infections.

These explorations could be guided by initial in vitro screenings against diverse cell lines and pathogens, followed by more complex in vivo studies in animal models to evaluate efficacy and preliminary safety.

Bioprospecting for Novel this compound-Producing Microorganisms

This compound is a secondary metabolite naturally produced by certain organisms like fungi and plants. ontosight.ai To date, the fungus Aspergillus terreus is a known producer. nih.govresearchgate.net However, the vast diversity of microorganisms, many of which remain uncultivated, represents a largely untapped reservoir of novel natural products and potentially more efficient producers of known compounds like this compound. nih.govnih.gov

Bioprospecting efforts should target underexplored and extreme environments, as microorganisms from such niches often produce unique secondary metabolites as a survival advantage. frontiersin.org Modern techniques in microbial prospecting can accelerate the discovery of new this compound-producing strains.

Key strategies for bioprospecting include:

Targeting Diverse Environments: Isolating and screening microorganisms from unique ecological niches such as deep-sea vents, high-altitude soils, and the microbiomes of various organisms. nih.govfrontiersin.org

Advanced Cultivation Techniques: Employing novel cultivation methods to grow previously unculturable microorganisms, which constitute a significant portion of microbial diversity. nih.gov

Metagenomic and Genome Mining Approaches: Utilizing DNA sequencing and bioinformatics to identify biosynthetic gene clusters responsible for the production of this compound and related compounds, even in uncultivable microbes. mdpi.comfrontiersin.org This "bottom-up" approach can reveal the genetic potential of a microorganism to produce specific secondary metabolites. mdpi.com

The discovery of new producing organisms could not only provide alternative sources of this compound but also potentially yield novel structural analogs with enhanced or different bioactivities.

Biotechnological Production and Optimization Strategies

To facilitate further research and potential commercialization, the development of efficient and scalable production methods for this compound is crucial. Biotechnological production through fermentation offers a promising alternative to chemical synthesis or extraction from natural sources, which can be limited by low yields and complex purification processes. ontosight.aiscielo.br

Optimizing fermentation conditions is a key step in maximizing the yield of secondary metabolites. nih.govnih.gov This involves a multi-faceted approach to fine-tune the growth and productivity of the producing microorganism.

Strategies for optimization include:

Medium Optimization: Systematically evaluating different carbon and nitrogen sources, as well as minerals and pH levels, to identify the optimal nutrient composition for this compound production. nih.govnih.gov

Process Parameter Optimization: Investigating the impact of physical parameters such as temperature, aeration, and agitation speed on microbial growth and metabolite synthesis. nih.gov

Strain Improvement: Employing techniques like mutation and screening, as well as genetic engineering, to develop overproducing microbial strains. srce.hr

Fed-batch and Continuous Fermentation: Exploring advanced fermentation strategies to overcome substrate limitations and product inhibition, thereby enhancing productivity.

The table below presents typical parameters that are often optimized in fermentation processes to enhance the production of secondary metabolites.

ParameterDescriptionPotential Impact on Production
Carbon Source The primary source of energy and carbon for the microorganism.Can significantly influence biomass and secondary metabolite yields.
Nitrogen Source Essential for the synthesis of proteins, nucleic acids, and other nitrogen-containing compounds.The type and concentration can affect the onset and level of secondary metabolism.
pH The acidity or alkalinity of the fermentation medium.Influences enzyme activity and nutrient uptake, impacting growth and production.
Temperature Affects the rate of metabolic reactions.Each microorganism has an optimal temperature range for growth and production.
Aeration/Oxygen The supply of oxygen to the culture.Crucial for aerobic microorganisms; can affect metabolic pathways.
Agitation The mixing of the fermentation broth.Ensures uniform distribution of nutrients and oxygen, and prevents cell sedimentation.

Advanced Computational Studies (e.g., Molecular Dynamics, in silico docking, Quantitative Structure-Activity Relationship (QSAR) Modeling)

Advanced computational techniques are invaluable tools in modern drug discovery and natural product research, offering insights that can guide and accelerate experimental work. ajol.infometrotechinstitute.org For this compound, these in silico methods can be applied to understand its mechanism of action, predict its activity, and design novel derivatives with improved properties.

In Silico Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. ajol.infoox.ac.uk For this compound, docking studies can help identify potential protein targets, elucidate its binding mode, and explain its observed biological activities at a molecular level. nih.govasiapharmaceutics.info

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of this compound with its biological targets over time. metrotechinstitute.orgutep.eduuni-koeln.de This can reveal the stability of the ligand-protein complex and provide insights into the energetic basis of binding. nih.govgalaxyproject.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com By developing a QSAR model for this compound and its analogs, it is possible to predict the activity of new, unsynthesized derivatives and to identify the key structural features that are important for its biological effects. frontiersin.orgorgchemres.orgnih.gov

These computational approaches, when used in concert, can significantly streamline the process of identifying lead compounds and optimizing their therapeutic potential.

Development of this compound-Based Agri-pharmaceuticals (focused on plant protection)

The antifungal properties of this compound suggest its potential application in agriculture as a biopesticide for plant protection. nih.gov Natural products are increasingly being explored as alternatives to synthetic pesticides due to their potential for lower toxicity and biodegradability. cabidigitallibrary.orgmdpi.com

Research in this area should focus on evaluating the efficacy of this compound against a range of important plant pathogens. frontiersin.orgmdpi.com A strain of Aspergillus terreus that produces terrecyclic acid A, from which this compound is derived, has been shown to inhibit the growth of the plant pathogen Phytophthora cinnamomi. nih.gov

Key research directions include:

Broad-Spectrum Antifungal Screening: Testing the activity of this compound against a wide variety of fungal and oomycete plant pathogens that cause significant crop losses. nih.gov

Formulation Development: Creating stable and effective formulations of this compound that are suitable for application in the field, such as seed treatments or foliar sprays. researcherslinks.com

Evaluation of Plant Systemic Resistance: Investigating whether this compound can induce systemic resistance in plants, thereby providing broader and more durable protection against pathogens. cabidigitallibrary.org

Field Trials: Conducting controlled field trials to assess the efficacy of this compound-based products under real-world agricultural conditions.

The development of this compound as an agri-pharmaceutical could provide a valuable new tool for integrated pest management strategies, contributing to more sustainable agricultural practices. europa.euanses.frbund.de

Q & A

Basic Research Questions

Q. How to formulate a focused research question on Terrecyclodiol’s mechanism of action?

  • Methodological Answer : Begin by identifying gaps in existing literature using systematic reviews and databases like PubMed or Google Scholar. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses unresolved aspects, such as "How does this compound interact with [specific enzyme/pathway] under varying pH conditions?" Prioritize specificity to avoid ambiguity, and align the question with hypotheses grounded in theoretical frameworks (e.g., molecular docking studies or kinetic assays) .

Q. What are the best practices for conducting a literature review on this compound?

  • Methodological Answer : Use a structured approach:

Search Strategy : Combine keywords (e.g., "this compound synthesis," "in vivo efficacy") with Boolean operators.

Source Evaluation : Prioritize peer-reviewed journals and avoid unverified platforms (e.g., ).

Gap Analysis : Tabulate conflicting results (e.g., discrepancies in IC₅₀ values) to identify understudied areas.

Thematic Organization : Categorize findings into mechanistic studies, toxicity profiles, and structural analogs .

Q. How to design initial experiments to assess this compound’s biochemical properties?

  • Methodological Answer :

  • Variables : Control temperature, solvent polarity, and concentration ranges.
  • Assays : Use UV-Vis spectroscopy for stability studies and HPLC for purity quantification.
  • Replication : Include triplicate measurements and negative controls (e.g., solvent-only groups).
  • Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data recording .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported efficacy across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies and apply heterogeneity tests (e.g., I² statistic) to quantify variability.
  • Sensitivity Analysis : Test if outcomes change when excluding studies with high bias risk (e.g., small sample sizes).
  • Methodological Audit : Compare experimental conditions (e.g., cell lines, assay protocols) to identify confounding factors .

Q. What strategies optimize this compound’s synthesis for high purity and yield?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to test variables (e.g., catalyst concentration, reaction time).
  • Analytical Validation : Employ NMR and mass spectrometry to confirm structural integrity.
  • Scale-Up Protocols : Pilot small batches (1–10 mg) before progressing to gram-scale synthesis, monitoring exothermic reactions .

Q. How to integrate multi-omics data to elucidate this compound’s pathways?

  • Methodological Answer :

  • Data Integration : Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (GC-MS) datasets using tools like MetaboAnalyst.
  • Pathway Enrichment : Apply KEGG or GO term analysis to identify overrepresented pathways.
  • Validation : Use CRISPR-Cas9 knockout models to test hypothesized targets (e.g., gene X) .

Methodological Considerations Table

Research StageKey Tools/MethodsQuality Control MeasuresReferences
Literature ReviewSystematic reviews, Boolean searchPRISMA guidelines for transparency
Experimental DesignDoE, FAIR data principlesPilot studies, negative controls
Data ContradictionMeta-analysis, sensitivity analysisI² statistic, bias assessment
Multi-Omics IntegrationMetaboAnalyst, KEGG pathwaysCross-platform validation assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.